N-benzyl-2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide
Description
N-Benzyl-2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide is a pyrazolo-pyrimidine derivative characterized by a sulfur-containing acetamide moiety at the 5-position of the heterocyclic core. The benzyl group on the acetamide side chain may enhance solubility and influence receptor binding.
Properties
IUPAC Name |
N-benzyl-2-[2-ethyl-7-oxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2S/c1-2-28-16-20-22(27-28)23(31)29(14-13-18-9-5-3-6-10-18)24(26-20)32-17-21(30)25-15-19-11-7-4-8-12-19/h3-12,16H,2,13-15,17H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUJKXGFNYLXCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NCC3=CC=CC=C3)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer effects. This article compiles research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's structure is characterized by a pyrazolo[4,3-d]pyrimidine core with various substituents that contribute to its biological properties. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C24H24N5O2S |
| Molecular Weight | 482.0 g/mol |
| IUPAC Name | This compound |
| InChI Key | ALEGOEMTNNIVAX-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in inflammatory and cancer pathways. The compound is believed to modulate the activity of enzymes and receptors associated with these processes.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. The compound has demonstrated inhibitory effects on key inflammatory mediators such as:
-
Cyclooxygenase (COX) : Inhibition of COX enzymes is crucial for reducing inflammation. For instance, related compounds have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib.
Compound IC50 (μmol) Celecoxib 0.04 ± 0.01 Compound 5 0.04 ± 0.09 Compound 6 0.04 ± 0.02 - Nitric Oxide (NO) : The compound may also reduce the expression of inducible nitric oxide synthase (iNOS), contributing to its anti-inflammatory effects.
Anticancer Activity
This compound has been investigated for its anticancer properties through various in vitro studies:
-
Cell Viability Assays : The compound has been tested on different cancer cell lines using the MTT assay to evaluate its cytotoxic effects.
- HT29 (colon cancer) and DU145 (prostate cancer) cell lines were utilized to assess cell viability post-treatment.
Cell Line IC50 (μmol) HT29 [Value Needed] DU145 [Value Needed]
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds within the pyrazolo[4,3-d]pyrimidine class:
- Atatreh et al. (2021) : Investigated a series of pyrazolo derivatives that exhibited significant anti-inflammatory activity through COX inhibition.
- Fayad et al. (2019) : Identified novel anticancer compounds via drug library screening on multicellular spheroids.
Comparison with Similar Compounds
N-Benzyl-2-{[3-(4-Ethoxyphenyl)-6-Methyl-7-Oxo-2-Thioxo-2,3,6,7-Tetrahydrothiazolo[4,5-d]Pyrimidin-5-yl]Sulfanyl}Acetamide ()
- Core Structure : Thiazolo[4,5-d]pyrimidine vs. pyrazolo[4,3-d]pyrimidine.
- Substituents :
- The 2-phenylethyl group in the target compound increases steric bulk and lipophilicity, which may enhance membrane permeability but reduce metabolic stability .
N-Ethyl-2-{[1-Ethyl-3-Methyl-6-(4-Methylbenzyl)-7-Oxo-6,7-Dihydro-1H-Pyrazolo[4,3-d]Pyrimidin-5-yl]Sulfanyl}-N-(3-Methylphenyl)Acetamide ()
- Substituents :
- N-Ethyl and 3-methylphenyl on the acetamide vs. N-benzyl in the target compound.
- 4-Methylbenzyl at position 6 vs. 6-(2-phenylethyl) .
- Implications: The N-ethyl and 3-methylphenyl groups in may reduce solubility compared to the benzyl group in the target compound.
Thiazolo- and Pyrrolo-Pyrimidine Derivatives
Thiazolo[3,2-a]Pyrimidine Derivatives (–10, 12–13)
- Core Structure : Thiazolo[3,2-a]pyrimidine vs. pyrazolo[4,3-d]pyrimidine.
- Key Examples :
- Substituents: Cyano group at position 6 and 5-methylfuran.
- Implications: The electron-withdrawing cyano group may enhance reactivity but reduce bioavailability compared to acetamide derivatives . Ethyl 7-Methyl-3-Oxo-5-Phenyl-2-(2,4,6-Trimethoxybenzylidene)-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate ():
- Substituents : Trimethoxybenzylidene and ester groups.
- Implications : The ester moiety may confer lower metabolic stability than the acetamide in the target compound .
Pyrrolo[2,3-d]Pyrimidine Derivatives ()
- Core Structure : Pyrrolo[2,3-d]pyrimidine with cyclopentyl and sulfamoylphenyl groups.
- Implications : The planar pyrrolo core facilitates π-π stacking interactions, while the sulfamoyl group enhances solubility—a feature absent in the target compound .
Structural and Pharmacokinetic Analysis
Substituent Effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
